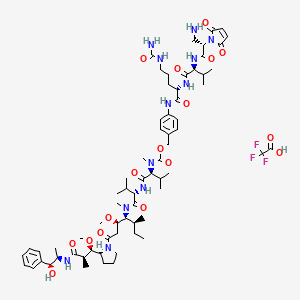
2-Amino-6-(pyridin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(pyridin-3-yl)benzonitrile is a heterocyclic aromatic compound that features both an amino group and a nitrile group attached to a benzene ring, with a pyridine ring as a substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(pyridin-3-yl)benzonitrile typically involves the following steps:
Nucleophilic Aromatic Substitution: A common method involves the nucleophilic substitution of a halogenated benzonitrile with an amino group in the presence of a base.
Cyclization Reactions: Another approach includes cyclization reactions where the pyridine ring is formed through condensation reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.
Solvent Selection: Employing solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Bases and Acids: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for substitution reactions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-6-(pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents, including antiepileptic drugs.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: It acts on receptors and enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways by binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Known for its antiepileptic properties.
4-(pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Uniqueness
2-Amino-6-(pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, nitrile group, and pyridine ring makes it a versatile scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C12H9N3 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-amino-6-pyridin-3-ylbenzonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-11-10(4-1-5-12(11)14)9-3-2-6-15-8-9/h1-6,8H,14H2 |
Clave InChI |
TUIKBPHYWKCYGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)C#N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)


![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)

![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)



![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)

![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)

